molecular formula C10H14O B1599252 (R)-(+)-1-Phenyl-1-butanol CAS No. 22144-60-1

(R)-(+)-1-Phenyl-1-butanol

Cat. No. B1599252
CAS RN: 22144-60-1
M. Wt: 150.22 g/mol
InChI Key: HQRWWHIETAKIMO-SNVBAGLBSA-N
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Description

(R)-(+)-1-Phenyl-1-butanol is a chiral alcohol that has numerous applications in the field of organic chemistry. It is a colorless, viscous liquid that is used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and flavors.

Scientific Research Applications

Transesterification of Phenyl Alkanols

  • Scientific Field : Organic Chemistry .
  • Summary of Application : ®-(+)-1-Phenyl-1-butanol is used as a substrate in the transesterification of phenyl alkanols with butyl acetate .
  • Methods of Application : This process typically involves the use of a lipase enzyme to catalyze the reaction . The specific conditions, such as temperature, pH, and reaction time, can vary depending on the specific experiment.
  • Results or Outcomes : The outcome of this process is the production of esters from the reaction of the alcohol with butyl acetate . The specific yield and enantiomeric excess can vary depending on the conditions of the reaction.

Reduction of Phenyl Alkanones

  • Scientific Field : Biochemistry .
  • Summary of Application : ®-(+)-1-Phenyl-1-butanol is used as a substrate in the reduction of phenyl alkanones .
  • Methods of Application : This process typically involves the use of a ketoreductase enzyme to catalyze the reaction . The specific conditions, such as temperature, pH, and reaction time, can vary depending on the specific experiment.
  • Results or Outcomes : The outcome of this process is the production of alcohols from the reduction of the ketone . The specific yield and enantiomeric excess can vary depending on the conditions of the reaction.

properties

IUPAC Name

(1R)-1-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRWWHIETAKIMO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030850
Record name 1-Phenylbutanol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Phenyl-1-butanol

CAS RN

22144-60-1
Record name 1-Phenylbutanol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylbutanol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYLBUTANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6AR026JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirring solution of 890 mg of commercially available butyrophenone in 30 mL of diethyl ether under an argon atmosphere at 0° C. is slowly added 250 mg of lithium aluminum hydride in portions. After 2 hours the grey suspension is slowly treated with 0.25 mL of water followed by 1.10 mL of 1N sodium hydroxide. After 0.5 hours the resulting whim precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 0.90 g of the title product as a clear, colorless oil. This product may be used directly in the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
C Cheng, HR Tsai - Journal of Chemical Technology & …, 2008 - Wiley Online Library
… can be controlled to form either S- or R-1-phenyl-1-butanol through the cofactor Zn 2+ ion and … We can obtain an enantiomeric excess in R-1-phenyl-1-butanol at 98.8% and a yield of 9.6…
Number of citations: 10 onlinelibrary.wiley.com
YB Tewari, DJ Vanderah, JD Rozzell - Journal of Molecular Catalysis B …, 2003 - Elsevier
The thermodynamics of the lipase-catalyzed transesterification reactions of butyl acetate and 1-phenyl-1-alkanols from C 1 to C 4 have been studied in organic solvents. Equilibrium …
Number of citations: 16 www.sciencedirect.com
SR Tsai, C Cheng - Journal of liquid chromatography & related …, 2003 - Taylor & Francis
… flask type reduction, with a mobile phase n‐hexane/isopropanol = 90/10 (v/v) that shows a partial overlap of the peaks between phenyl‐n‐propyl ketone and R‐1‐phenyl‐1‐butanol and …
Number of citations: 2 www.tandfonline.com
E Banoglu, MW Duffel - Drug metabolism and disposition, 1997 - ASPET
Hydroxysteroid (alcohol) sulfotransferase STa catalyzes the 3′-phosphoadenosine 5′-phosphosulfate-dependentO-sulfonation of a diverse array of alcohols including neutral …
Number of citations: 34 dmd.aspetjournals.org
MV Merritt, DB Anderson, KA Basu… - Journal of the …, 1994 - ACS Publications
The rate constants for three competing processes at the chiral center in the acid-catalyzed racemization of (/?)-!-phenyl-1-propanoland (J?)-1-phenyl-1-butanol at 64.5±1.0 C have been …
Number of citations: 24 pubs.acs.org
YB Tewari, N Kishore, JD Rozzell, DJ Vanderah… - The Journal of Chemical …, 2006 - Elsevier
The equilibrium constants K for the reactions (1-phenyl-1-alkanone+2-propanol=1-phenyl-1-alkanol+acetone) in the solvents n-pentane and n-hexane have been determined by using …
Number of citations: 6 www.sciencedirect.com
K Zamani, DP Conner, HB Weems, SK Yang… - Chirality, 1991 - Wiley Online Library
Enantiomeric pairs of the antihistaminic drug terfenadine and its carboxylic acid derivative were directly separated by HPLC using an ovomucoid protein column. Absolute …
Number of citations: 27 onlinelibrary.wiley.com
S Birnbaum, KGI Nilsson - Journal of Chromatography A, 1991 - Elsevier
Horse liver alcohol dehydrogenase was immobilized on tresyl-activated silica particles and slurry packed into a PTFE-coated stainless-steel column. The stationary phase enzyme …
Number of citations: 4 www.sciencedirect.com
TW Schultz, DT Lin… - Journal of applied …, 1993 - Wiley Online Library
The relative toxicity of selected aryl and/or alkyl alcohols was evaluated in the batch culture Tetrahymena pyriformis population‐growth impairment assay. Chemicals evaluated included …
K Uwai, Y Okuyama, H Nakano, K Furukawa… - Biocatalysis and …, 2014 - Elsevier
The biotransformation of organic compounds using the larvae of the Japanese rhinoceros beetle (Allomyrina dichotoma) as a biocatalyst is described. When phenyl alkanediones were …
Number of citations: 4 www.sciencedirect.com

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